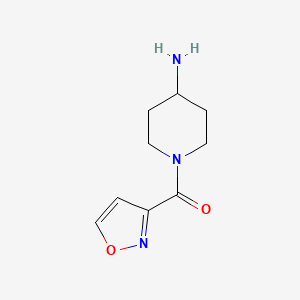

1-(1,2-恶唑-3-羰基)哌啶-4-胺

描述

1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine, also known as OPC-16093, is a novel compound. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine is C9H13N3O2. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidones, which are of particular interest due to their unique biochemical properties, serve as precursors to the piperidine ring . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用

Antimicrobial Applications

Oxazoles, including derivatives like “1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine”, have been studied for their antimicrobial properties. Research has shown that these compounds can be effective against a range of microbial pathogens. Docking studies often accompany these investigations to understand the interaction between the oxazole derivatives and target proteins in pathogens .

Catalysis

Oxazoles are also used in catalysis. For instance, they can be involved in the synthesis of other complex molecules, acting as catalysts or catalyst supports. Their role in catalysis can be crucial for various chemical reactions, including those used in pharmaceutical synthesis .

Synthetic Chemistry

The synthesis of oxazoles is a significant area of research within synthetic chemistry. Oxazoles serve as core structures for developing various pharmaceuticals and complex organic molecules. The methods for synthesizing oxazoles have evolved over time, offering more efficient and sustainable pathways .

Spectroscopy

Oxazoles are subjects in spectroscopic studies due to their unique electronic structures. These studies can provide insights into the properties of oxazoles, which are essential for their applications in different fields of chemistry .

Flow Chemistry

In flow chemistry, oxazoles have been utilized for rapid synthesis processes. The flow synthesis of oxazolines, which are closely related to oxazoles, has shown high conversion rates and efficiency, indicating potential applications in industrial-scale chemical production .

Agricultural Chemistry

Lastly, oxazole derivatives may find applications in agricultural chemistry, possibly as precursors for pesticides or herbicides that help protect crops from pests and diseases.

Synthesis, antimicrobial evaluation and docking studies of oxazolone-1… A comprehensive review on synthesis of oxazoles: research on… - Springer OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY, PART A RSC Publishing - The rapid synthesis of oxazolines and their…

作用机制

Target of Action

Compounds containing oxazole and piperidine moieties have been found to interact with various biological targets . For instance, piperidine derivatives have been used in the design of drugs targeting more than twenty classes of pharmaceuticals . Oxazole derivatives have also been associated with a wide range of biological activities .

Mode of Action

It’s known that the oxazole and piperidine moieties in other compounds interact with their targets in various ways . For example, some piperidine derivatives have been found to inhibit certain kinases .

Biochemical Pathways

Compounds containing oxazole and piperidine moieties have been associated with various biochemical pathways . For instance, some piperidine derivatives have been found to affect pathways related to cancer and inflammation .

Pharmacokinetics

The pharmacokinetics of compounds can be influenced by their chemical structure, and both oxazole and piperidine moieties are common in pharmaceutical compounds .

Result of Action

Compounds containing oxazole and piperidine moieties have been associated with a variety of biological effects . For example, some piperidine derivatives have shown anticancer and anti-inflammatory effects .

Action Environment

The action of pharmaceutical compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-(1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-7-1-4-12(5-2-7)9(13)8-3-6-14-11-8/h3,6-7H,1-2,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXWKOOYFVGRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-Oxazole-3-carbonyl)piperidin-4-amine | |

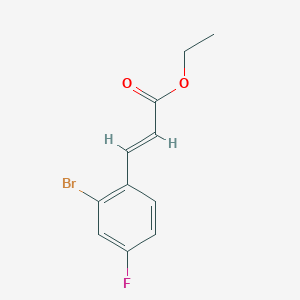

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

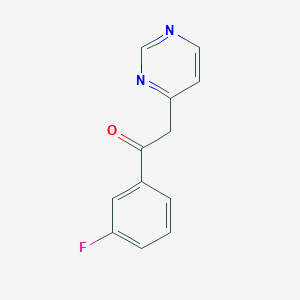

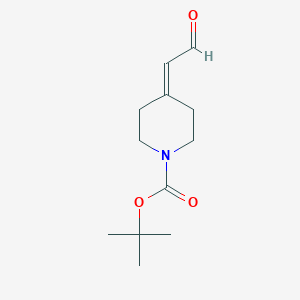

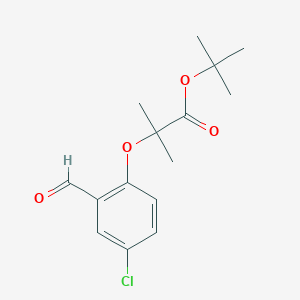

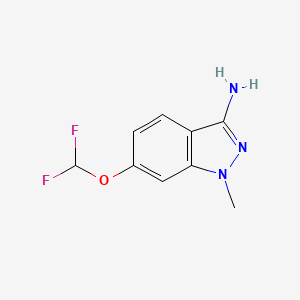

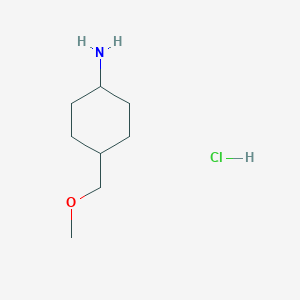

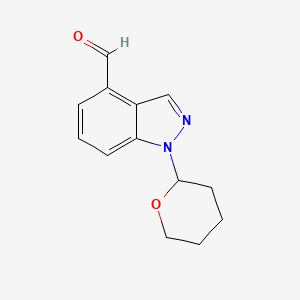

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)